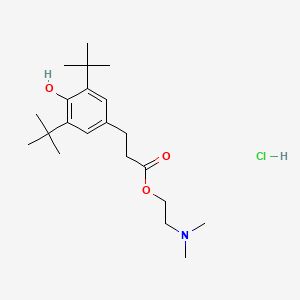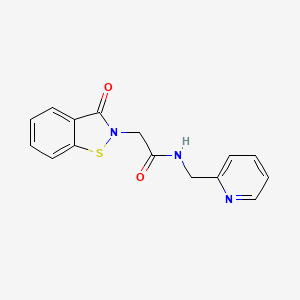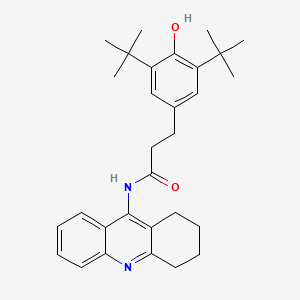![molecular formula C20H24N2O5 B5076905 N-[2-[2-[2-(2-acetamidophenoxy)ethoxy]ethoxy]phenyl]acetamide](/img/structure/B5076905.png)
N-[2-[2-[2-(2-acetamidophenoxy)ethoxy]ethoxy]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[2-[2-(2-acetamidophenoxy)ethoxy]ethoxy]phenyl]acetamide is an organic compound with the molecular formula C18H20N2O4 It is characterized by the presence of acetamide and phenoxy groups linked through ethoxy chains
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-[2-(2-acetamidophenoxy)ethoxy]ethoxy]phenyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-nitrophenol and ethylene glycol.
Nitration: 2-nitrophenol is nitrated to form 2-nitrophenoxyethanol.
Reduction: The nitro group is reduced to an amine group, resulting in 2-aminophenoxyethanol.
Acetylation: The amine group is acetylated using acetic anhydride to form 2-acetamidophenoxyethanol.
Etherification: The compound undergoes etherification with ethylene glycol to extend the ethoxy chain.
Final Acetylation: The final product, this compound, is obtained by acetylating the terminal amine group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-[2-[2-(2-acetamidophenoxy)ethoxy]ethoxy]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinones.
Reduction: The acetamide groups can be reduced to amines.
Substitution: The ethoxy chains can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy compounds.
Aplicaciones Científicas De Investigación
N-[2-[2-[2-(2-acetamidophenoxy)ethoxy]ethoxy]phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2-[2-[2-(2-acetamidophenoxy)ethoxy]ethoxy]phenyl]acetamide involves its interaction with specific molecular targets. The phenoxy and acetamide groups can interact with enzymes and receptors, modulating their activity. The ethoxy chains may facilitate the compound’s solubility and bioavailability, enhancing its effectiveness.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-[2-(2-acetamido-5-nitrophenoxy)ethoxy]phenyl]acetamide
- N-(3-(2-(2-(4-acetylamino)phenoxy)ethoxy)ethoxy)phenyl)acetamide
- N-(2-methoxy-phenyl)-2-phenoxy-acetamide
Uniqueness
N-[2-[2-[2-(2-acetamidophenoxy)ethoxy]ethoxy]phenyl]acetamide is unique due to its specific structure, which combines acetamide and phenoxy groups with extended ethoxy chains. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
IUPAC Name |
N-[2-[2-[2-(2-acetamidophenoxy)ethoxy]ethoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-15(23)21-17-7-3-5-9-19(17)26-13-11-25-12-14-27-20-10-6-4-8-18(20)22-16(2)24/h3-10H,11-14H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSCGNTYNOTYHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OCCOCCOC2=CC=CC=C2NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-7-[(2-oxocyclohexyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5076837.png)
![3-(3-chlorophenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5076843.png)
![(5-ethylthiophen-3-yl)-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]methanone](/img/structure/B5076856.png)
![N-[5-(cyclopentylsulfamoyl)-2-methoxyphenyl]propanamide](/img/structure/B5076865.png)
![(1-Ethylpyrazol-4-yl)-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone](/img/structure/B5076881.png)

![5-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-2-thioxo-4-imidazolidinone](/img/structure/B5076893.png)
![N,N-diethyl-1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B5076913.png)
![N-tert-butyl-2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B5076921.png)




